molecular formula C2H6HgO6S2 B1600409 Mercury(II) methanesulfonate CAS No. 29526-41-8

Mercury(II) methanesulfonate

Cat. No. B1600409
CAS RN: 29526-41-8
M. Wt: 390.8 g/mol
InChI Key: FQQRAQNLVACMPX-UHFFFAOYSA-L
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Description

Mercury(II) methanesulfonate is a chemical compound . It is a derivative of methanesulfonic acid, which is a very strong acid .


Chemical Reactions Analysis

Mercury(II) ions are known to react strongly with molecules or materials rich in atoms such as O, N, and S . In the presence of mercury(II), mesna molecules are released from the surface of silver nanoparticles, causing a decrease in the observed surface-enhanced Raman scattering (SERS) signal .


Physical And Chemical Properties Analysis

Mercury(II) methanesulfonate is a derivative of methanesulfonic acid, which is a very strong acid, stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water . Methanesulfonate salts have a much higher solubility in water than sulfate salts .

Scientific Research Applications

1. Selective Extraction of Mercuric Ions

N-octyl methane sulfonamide (OMSA) has proven effective for selectively extracting Hg(II) ions from aqueous solutions. This process involves the rapid reaction of OMSA with Hg(II) ions, forming mono and disulfonamido mercury compounds. Such extraction methods are selective and efficient, even in the presence of other metal ions like Cd(II), Zn(II), Pb(II), and are not interfered by them (Bic¸ak et al., 2003).

2. Mercury Detection in Biological Tissues

Methanesulfonic acid, usually employed for amino acid extraction, has been demonstrated to be effective for extracting methyl mercury (MeHg) from biological tissues. This method, combined with species-specific isotope dilution, allows for accurate mercury measurement in environmental and toxicological studies (D'ulivo et al., 2013).

3. Mercury Coordination Studies

Mercury coordination compounds, with Hg(II) binding predominantly with sulfur, play a significant role in environmental chemistry. These compounds' structures and properties have been extensively investigated using X-ray crystallography to understand their environmental impact and behavior (Holloway & Melnik, 1994).

4. Mercury Removal from Aquatic Systems

Molybdenum disulfide (MoS2) nanosheets with widened interlayer spacing have shown high efficiency in mercury removal from water. This application is particularly important in environmental cleanup, where MoS2's unique properties enable effective mercury capture and reduction in industrial wastewater (Ai et al., 2016).

5. Optimization of Mercury Extraction Processes

Studies have focused on optimizing the extraction of mercury from various sources using different techniques. Factors like mercury concentration in solutions, carrier concentration, and acid concentration in stripping phases have been analyzed to maximize extraction efficiency (Gupta et al., 2011).

Safety and Hazards

Mercury(II) methanesulfonate is a hazardous substance. It is toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer .

Future Directions

The development of highly efficient and convenient mercury detection methods is of great significance for environmental governance and protection of public health . Fluorescent materials for mercury(II) ion detection are a current area of research .

properties

IUPAC Name

mercury(2+);methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH4O3S.Hg/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQRAQNLVACMPX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Hg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6HgO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451088
Record name Mercury(II) methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mercury(II) methanesulfonate

CAS RN

29526-41-8
Record name Mercury(II) methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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